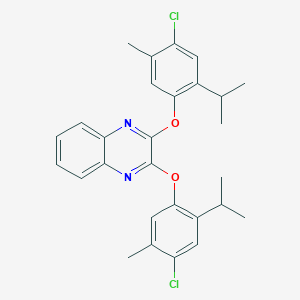![molecular formula C16H17N5O B503605 N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503605.png)
N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE: is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound features a benzyloxybenzyl group attached to the tetrazole ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
The synthesis of N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(benzyloxy)benzyl chloride and 1-methyl-1H-tetrazole.
Nucleophilic Substitution: The 3-(benzyloxy)benzyl chloride undergoes a nucleophilic substitution reaction with 1-methyl-1H-tetrazole in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE: can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde or benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine using reagents such as hydrogen gas and a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.
Applications De Recherche Scientifique
N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE: has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with molecular targets, such as enzymes or receptors. The benzyloxybenzyl group can enhance binding affinity to specific targets, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE: can be compared with other similar compounds, such as:
N-[3-(benzyloxy)benzyl]-1H-tetrazol-5-amine: Lacks the methyl group on the tetrazole ring, which can affect its reactivity and binding properties.
N-[3-(benzyloxy)benzyl]-1-methyl-1H-imidazole-5-amine: Contains an imidazole ring instead of a tetrazole ring, leading to different chemical and biological properties.
N-[3-(benzyloxy)benzyl]-1-methyl-1H-triazole-5-amine: Features a triazole ring, which can influence its stability and reactivity compared to the tetrazole analog.
The uniqueness of This compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H17N5O |
|---|---|
Poids moléculaire |
295.34g/mol |
Nom IUPAC |
1-methyl-N-[(3-phenylmethoxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C16H17N5O/c1-21-16(18-19-20-21)17-11-14-8-5-9-15(10-14)22-12-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,17,18,20) |
Clé InChI |
HOLDHZWBSGGWIX-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC(=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CN1C(=NN=N1)NCC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-2-{4-nitrobenzyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B503524.png)
![N-(1-benzyl-1H-benzimidazol-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B503526.png)
![[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B503528.png)

![5-amino-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B503531.png)

![N,N-dimethyl-3-oxo-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]butanamide](/img/structure/B503535.png)

![5-nitro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B503539.png)
![7-chloro-2-(cinnamylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B503542.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B503545.png)

